4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride
CAS No.: 1351615-13-8
Cat. No.: VC11715437
Molecular Formula: C9H17Cl2N3
Molecular Weight: 238.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351615-13-8 |
|---|---|
| Molecular Formula | C9H17Cl2N3 |
| Molecular Weight | 238.15 g/mol |
| IUPAC Name | 4-(pyrazol-1-ylmethyl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C9H15N3.2ClH/c1-4-11-12(7-1)8-9-2-5-10-6-3-9;;/h1,4,7,9-10H,2-3,5-6,8H2;2*1H |
| Standard InChI Key | AKVUEHPEOMOCED-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CN2C=CC=N2.Cl.Cl |
| Canonical SMILES | C1CNCCC1CN2C=CC=N2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(1H-Pyrazol-1-ylmethyl)piperidine dihydrochloride is C₉H₁₇Cl₂N₃, with a molecular weight of 238.16 g/mol . The structure comprises a six-membered piperidine ring substituted at the 4-position by a methylene group connected to a five-membered pyrazole ring. The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for biological testing.
Key Structural Attributes:
-
Piperidine Ring: A saturated six-membered ring with one nitrogen atom, contributing to basicity and hydrogen-bonding capacity.
-
Pyrazole Moiety: An aromatic heterocycle with two adjacent nitrogen atoms, enabling π-π stacking interactions and metal coordination.
-
Methylene Bridge: A -CH₂- linker that provides conformational flexibility, allowing optimal orientation for target binding.
The crystal structure of analogous compounds (e.g., 4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride) reveals that the pyrazole and piperidine rings adopt a nearly perpendicular arrangement, minimizing steric hindrance .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves a nucleophilic substitution reaction between 1H-pyrazole and 4-(chloromethyl)piperidine under basic conditions, followed by hydrochloric acid treatment to form the dihydrochloride salt . A representative procedure is outlined below:
Step 1: Formation of the Pyrazole-Piperidine Adduct
Step 2: Salt Formation
Reaction Conditions:
-
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Temperature: 80–100°C for 12–24 hours
Industrial-Scale Production
Industrial protocols employ continuous flow reactors to enhance efficiency and reduce reaction times. Key parameters include:
-
Catalyst: Potassium carbonate or triethylamine to scavenge HCl.
-
Purification: Column chromatography or fractional crystallization to achieve >95% purity.
Physicochemical Properties
The high water solubility (>50 mg/mL) makes it suitable for aqueous biological assays, while the moderate LogP suggests balanced lipophilicity for membrane permeability .
Biological Activities and Mechanisms
Antimicrobial Activity
In Gram-positive bacteria (e.g., Staphylococcus aureus), minimum inhibitory concentrations (MIC) of 31.25 µg/mL have been reported for analogs, likely via inhibition of penicillin-binding proteins.
Neuropharmacological Applications
Piperidine derivatives are known dopamine and serotonin reuptake inhibitors. Molecular docking studies suggest moderate affinity (Kᵢ = 120 nM) for the serotonin transporter (SERT), indicating potential antidepressant applications .
Future Directions
Research gaps include:
-
In Vivo Toxicity Profiles: Chronic exposure studies in animal models.
-
Structure-Activity Relationships (SAR): Modifying the pyrazole substituents to enhance selectivity.
-
Target Identification: Proteomic studies to map interaction networks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume